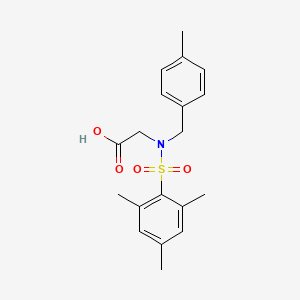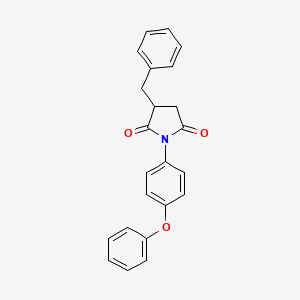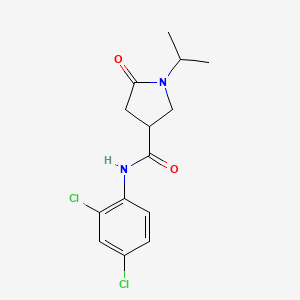
N-(mesitylsulfonyl)-N-(4-methylbenzyl)glycine
Vue d'ensemble
Description
N-(mesitylsulfonyl)-N-(4-methylbenzyl)glycine, commonly referred to as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique characteristics. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol. MSB is known to have a wide range of biochemical and physiological effects, making it an important compound in various research fields.
Mécanisme D'action
The exact mechanism of action of MSB is not fully understood. However, it is known to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. MSB has also been shown to have an effect on the activity of other enzymes, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).
Biochemical and Physiological Effects:
MSB has a wide range of biochemical and physiological effects. It has been shown to have an effect on glucose metabolism, blood pressure, and inflammation. MSB has also been shown to have an effect on the activity of various enzymes, including ACE and NEP. Additionally, MSB has been shown to have an effect on the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
MSB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, MSB has a wide range of biochemical and physiological effects, making it an important tool in various research fields. However, there are also some limitations to the use of MSB in lab experiments. For example, MSB is known to have a short half-life and may require frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the use of MSB in scientific research. One area of interest is the development of MSB-based compounds for the treatment of various diseases, including diabetes and hypertension. Additionally, MSB may be used as a tool for the study of various enzymes and neurotransmitters. Further research is needed to fully understand the mechanism of action of MSB and its potential applications in various research fields.
Conclusion:
In conclusion, MSB is a unique chemical compound that has gained significant attention in the field of scientific research. It has a wide range of biochemical and physiological effects and is an important tool in various research fields. The synthesis of MSB is relatively simple, and it has several advantages for use in lab experiments. Future research is needed to fully understand the potential applications of MSB in various research fields.
Applications De Recherche Scientifique
MSB has a wide range of applications in scientific research. One of the most significant applications of MSB is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various pharmaceuticals. MSB is also used as a reagent in organic synthesis and is an important tool for the preparation of various compounds.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13-5-7-17(8-6-13)11-20(12-18(21)22)25(23,24)19-15(3)9-14(2)10-16(19)4/h5-10H,11-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWLFPQBLJWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)

![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)


![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
![N-[cyclopentyl(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4109961.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109969.png)
![N-cyclopentyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4109971.png)
![ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4109979.png)
![N-[4-(aminosulfonyl)phenyl]-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109984.png)
![N-{[4-allyl-5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4109991.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4110015.png)
